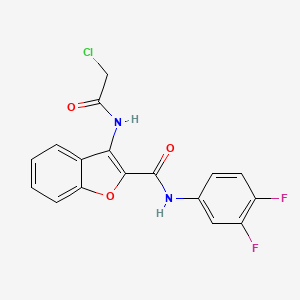
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex molecular structures, which include functional groups such as cyano, acrylamido, and carboxylate esters. These groups contribute to the molecule's reactivity and potential applications in various fields, including pharmaceuticals and materials science. However, specific information on "(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate" is scarce, so insights are drawn from closely related compounds.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, including Knoevenagel condensation, and cyclization reactions. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates are synthesized via Knoevenagel condensation, demonstrating a method that could potentially apply to our compound of interest (Acrylamido et al., 2017).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's physical and chemical properties. Studies on similar molecules have utilized techniques such as NMR, IR spectroscopy, and X-ray crystallography to elucidate their structures. The detailed molecular structure offers insights into the compound's potential interactions and reactivity (Yun-Jeong Lee et al., 2009).
Chemical Reactions and Properties
Chemical properties of related compounds reveal reactivity towards various reagents and conditions. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide shows how similar structures can undergo specific chemical transformations, guided by the presence of functional groups (D. E. Jimenez et al., 2019).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
This compound and its derivatives have been synthesized through various chemical reactions, providing a basis for further studies on their biological activities and material applications. The synthesis often involves the condensation reactions, and the compounds are characterized using techniques such as NMR, IR, and mass spectrometry. These studies contribute to the understanding of the chemical properties and the potential for modifications to enhance biological activities or material properties (Sherif & Hosny, 2014).
Biological Activities
Research has highlighted the anti-inflammatory and antioxidant properties of derivatives of this compound. For example, studies have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects, suggesting potential for therapeutic applications in conditions such as arthritis (Madhavi & Sreeramya, 2017). Moreover, the antimicrobial activities of certain derivatives have been explored, indicating potential use in combating microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Material Science Applications
In the field of material science, derivatives of this compound have been studied for their potential in nonlinear optical limiting, which is crucial for the development of optoelectronic devices. Such studies are essential for creating materials that can protect human eyes and optical sensors from high-intensity light sources, contributing to advancements in optical communications and device safety (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Enantioselective Synthesis
Research also includes the enantioselective synthesis of related compounds using marine and terrestrial fungi, demonstrating the feasibility of using biocatalysis for the green synthesis of enantiomerically pure compounds. This approach not only provides a sustainable method for synthesizing complex molecules but also opens up new avenues for the production of bioactive compounds with specific stereochemistry (Jimenez, Barreiro, Dos Santos, de Vasconcellos, Porto, & Batista, 2019).
Propriétés
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-27-22(26)19-18(15-8-6-14(2)7-9-15)13-29-21(19)24-20(25)16(12-23)11-17-5-4-10-28-17/h4-11,13H,3H2,1-2H3,(H,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQJODQSYKKOI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

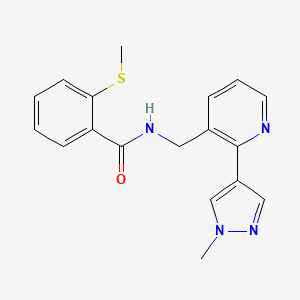
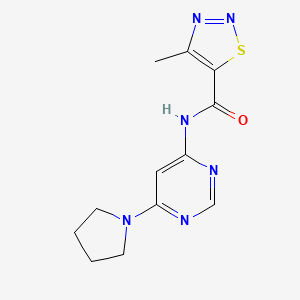

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
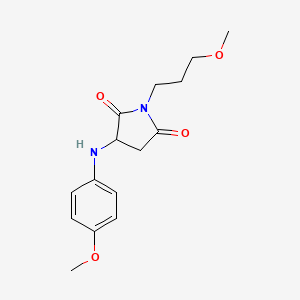
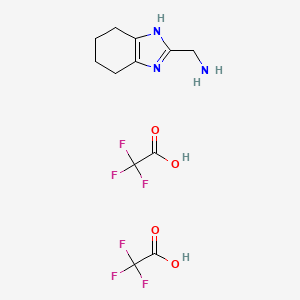
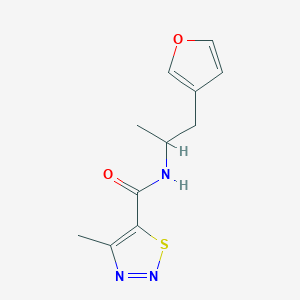

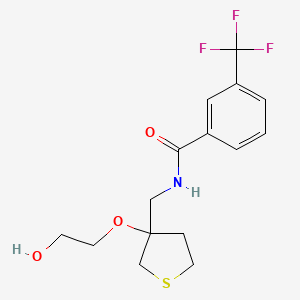
![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)
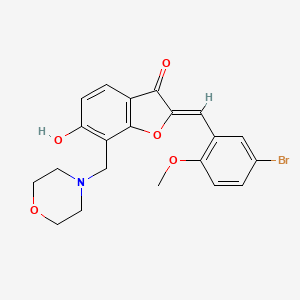
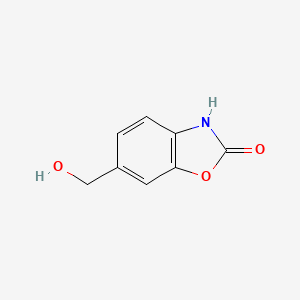
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2483385.png)
